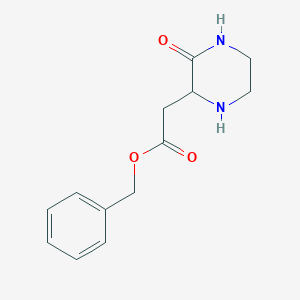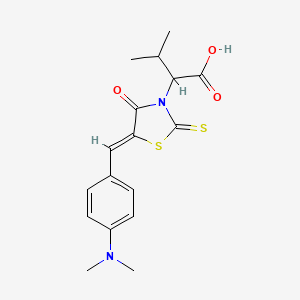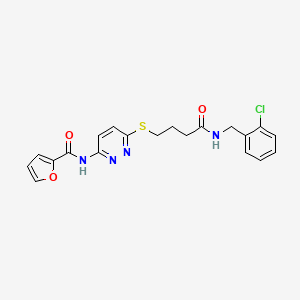![molecular formula C19H21N3O4S B2450474 6-Acetyl-2-(4-ethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide CAS No. 864927-96-8](/img/structure/B2450474.png)
6-Acetyl-2-(4-ethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
カタログ番号 B2450474
CAS番号:
864927-96-8
分子量: 387.45
InChIキー: DOEIBKHAGGLRSY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “6-Acetyl-2-(4-ethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide” is a complex organic molecule that contains several functional groups and rings, including a pyridine ring and a thieno ring . These types of compounds are often studied for their potential biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of multiple rings .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. For example, the acetyl group could potentially undergo nucleophilic acyl substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the nature of its functional groups. For example, the presence of the ethoxy group could potentially increase its solubility in organic solvents .科学的研究の応用
Antimycobacterial Applications
- A study by Nallangi et al. (2014) explored derivatives of tetrahydrothieno[2,3-c]pyridine-3-carboxamide for their antimycobacterial properties. These compounds, including closely related structures to the specified compound, showed promising activity against Mycobacterium tuberculosis, with some derivatives demonstrating higher potency than existing drugs like Ethambutol and Ciprofloxacin (Nallangi et al., 2014).
Antibacterial Properties
- Doshi et al. (2015) synthesized analogues of 6-tosyl-tetrahydrothieno[2,3-c]pyridine-3-carboxamide, testing their antibacterial activity against various bacteria. These compounds showed significant inhibition of Staphylococcus aureus and Escherichia coli growth, although they were ineffective against Bacillus subtilis (Doshi et al., 2015).
Tuberculosis Treatment
- Another study by Samala et al. (2014) investigated tetrahydrothieno[2,3-c]pyridine-3-carboxamide derivatives for inhibiting Mycobacterium tuberculosis pantothenate synthetase. The study identified specific derivatives that showed significant activity and non-cytotoxicity, suggesting potential for tuberculosis treatment (Samala et al., 2014).
Anticancer Potential
- Romagnoli et al. (2020) designed and synthesized compounds based on the tetrahydrothieno[2,3-c]pyridine scaffold, evaluating their antiproliferative activity on cancer cell lines. These compounds, similar in structure to the queried compound, demonstrated potential as antiproliferative agents that inhibit cancer cell growth by interacting with tubulin (Romagnoli et al., 2020).
Synthesis and Chemical Transformations
- Voskressensky et al. (2007) studied the transformations of tetrahydrothieno[3,2-c]- and tetrahydrobenzothieno[2,3-c]pyridines with various reactants, synthesizing diverse compounds that could have further applications in medicinal chemistry (Voskressensky et al., 2007).
Antimicrobial Activity
- Abdel-rahman et al. (2002) synthesized pyridothienopyrimidines, a class including similar structures to the queried compound, and tested their antimicrobial activities. This research contributes to understanding the potential of such compounds in treating microbial infections (Abdel-rahman et al., 2002).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
6-acetyl-2-[(4-ethoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S/c1-3-26-13-6-4-12(5-7-13)18(25)21-19-16(17(20)24)14-8-9-22(11(2)23)10-15(14)27-19/h4-7H,3,8-10H2,1-2H3,(H2,20,24)(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOEIBKHAGGLRSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)C)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Acetyl-2-(4-ethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
Benzyl 2-(3-oxopiperazin-2-yl)acetate
1093760-28-1



![2-[2-(2-methoxyethyl)-1-oxoisoquinolin-5-yl]oxy-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2450394.png)
![[2-[(4-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4,5-trimethoxyphenyl)methanone](/img/structure/B2450395.png)
![(3-((4-Fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(5-phenylisoxazol-3-yl)methanone](/img/structure/B2450398.png)

![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorophenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2450401.png)






![Methyl 5-amino-1H-benzo[d]imidazole-2-carboxylate hydrochloride](/img/structure/B2450414.png)